molecular formula C19H13O2P B14638421 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide CAS No. 54086-38-3

10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide

Cat. No.: B14638421
CAS No.: 54086-38-3
M. Wt: 304.3 g/mol
InChI Key: WIIRALVYGOGUAT-UHFFFAOYSA-N
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Description

10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide is a complex organophosphorus compound. It is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. The compound features a phosphorus atom integrated into an acridone framework, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide typically involves multiple steps, including lithiations, substitutions, and oxidations. One efficient method combines these steps into a one-pot procedure. The process begins with the lithiation of dibromobibenzyl, followed by nucleophilic substitutions at phosphorus and subsequent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the one-pot synthesis approach mentioned above can be adapted for larger-scale production, ensuring higher yields and efficiency .

Chemical Reactions Analysis

Types of Reactions

10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include butyllithium (for lithiation), hydrogen peroxide (for oxidation), and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives .

Scientific Research Applications

10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide has several scientific research applications:

Mechanism of Action

The mechanism by which 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphorus atom plays a crucial role in these interactions, facilitating the formation of stable complexes with target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .

Comparison with Similar Compounds

Similar Compounds

  • 10,11-Dihydro-5-phenyl-5H-dibenzo[b,f]phosphepine 5-oxide
  • 5-Phenyl-5H-benzo[b]phosphindole 5-oxide

Uniqueness

Compared to similar compounds, 10(5H)-Acridophosphinone, 5-phenyl-, 5-oxide stands out due to its unique acridone framework, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

54086-38-3

Molecular Formula

C19H13O2P

Molecular Weight

304.3 g/mol

IUPAC Name

5-oxo-5-phenylacridophosphin-10-one

InChI

InChI=1S/C19H13O2P/c20-19-15-10-4-6-12-17(15)22(21,14-8-2-1-3-9-14)18-13-7-5-11-16(18)19/h1-13H

InChI Key

WIIRALVYGOGUAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C24

Origin of Product

United States

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